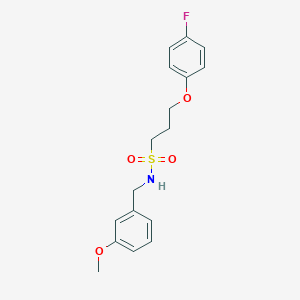
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C5H6F2O2 and a molecular weight of 136.1 g/mol . This compound features a cyclopropane ring substituted with two fluorine atoms and a methyl group, along with a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Métodos De Preparación
The synthesis of 2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Carboxylation: The carboxylic acid group can be introduced through the reaction of a suitable precursor with carbon dioxide under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group reacts with alcohols to form esters.
Decarboxylation: Under harsh conditions, the carboxylic acid group can lose carbon dioxide, forming 2,2-difluoro-3-methylcyclopropanone.
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: The compound serves as a building block for drug discovery due to its cyclopropane ring and carboxylic acid group, which are common in bioactive molecules.
Organic Synthesis: It is used in the development of new synthetic methodologies and the study of molecular interactions.
Material Science: The unique properties of the compound make it valuable for designing novel materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The cyclopropane ring provides structural rigidity, while the carboxylic acid group can participate in hydrogen bonding and other interactions. The electron-withdrawing fluorine atoms enhance the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar compounds to 2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid include:
2,2-Difluorocyclopropane-1-carboxylic acid: Lacks the methyl group, making it less sterically hindered.
3-Methylcyclopropane-1-carboxylic acid: Lacks the fluorine atoms, resulting in different reactivity and stability.
2-Fluoro-3-methylcyclopropane-1-carboxylic acid: Contains only one fluorine atom, affecting its electronic properties.
Propiedades
Número CAS |
2247657-28-7 |
|---|---|
Fórmula molecular |
C5H6F2O2 |
Peso molecular |
136.10 g/mol |
Nombre IUPAC |
(1R,3S)-2,2-difluoro-3-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H6F2O2/c1-2-3(4(8)9)5(2,6)7/h2-3H,1H3,(H,8,9)/t2-,3+/m0/s1 |
Clave InChI |
AVEOEYKDGIQSBO-STHAYSLISA-N |
SMILES |
CC1C(C1(F)F)C(=O)O |
SMILES isomérico |
C[C@H]1[C@@H](C1(F)F)C(=O)O |
SMILES canónico |
CC1C(C1(F)F)C(=O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-1-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2725504.png)

![3-[3-(1H-imidazol-1-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B2725507.png)
![N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2725508.png)
![2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/structure/B2725510.png)
![2-[3-(BENZYLOXY)PHENYL]-3-(4-FLUOROBENZENESULFONYL)-1,3-THIAZOLIDINE](/img/structure/B2725511.png)
![Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/new.no-structure.jpg)
![N-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2725514.png)
![4-[(2,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde](/img/structure/B2725516.png)

![2,6-difluoro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2725519.png)

